molecular formula C9H12N2 B151841 4-Pyrrolidin-2-ylpyridine CAS No. 130343-14-5

4-Pyrrolidin-2-ylpyridine

Cat. No. B151841
M. Wt: 148.2 g/mol
InChI Key: GDGNPIOGJLCICG-UHFFFAOYSA-N
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Description

4-Pyrrolidin-2-ylpyridine is a chemical compound that is part of a broader class of pyrrolidine derivatives. These compounds are known for their presence in various natural products and synthetic pharmaceuticals. The pyrrolidine moiety is a common feature in many bioactive molecules, and its derivatives often exhibit a range of biological activities.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach involves the synthesis of N-acylated, O-alkylated pyrrolin-2-ones, which are analogues of amino acids and can adopt a linear, extended conformation . Another method includes a multi-component tether catalysis one-pot protocol for the synthesis of highly functionalized pyrrolidine derivatives, such as 4-(pyridin-2-ylmethyl)-2-aminopyrroles, through a cascade reaction accompanied by decarboxylation . Additionally, the synthesis of pyrano[2,3-c]pyrrolidines from 4-pyrones and azomethine ylides via chemoselective 1,3-dipolar cycloaddition has been reported .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be quite diverse. For instance, the crystal structures of various derivatives of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine have been characterized to identify trends in their intermolecular contact patterns and packing arrangements . This analysis helps in understanding the crystallization behavior and stability of these compounds.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a range of chemical reactions. For example, the reaction of 4-pyrones with azomethine ylides to form pyrano[2,3-c]pyrrolidines is a notable chemoselective method for constructing multisubstituted pyrrolidine derivatives . The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For instance, 2,4-methanopyrrolidines, synthesized via an intramolecular photochemical [2 + 2]-cycloaddition, have been shown to have higher solubility in water and lower lipophilicity than pyrrolidines . These properties are crucial for the development of bioactive molecules in drug design. Additionally, the electron-donating and electron-withdrawing groups on 4-pyrones affect their reactivity and stability .

Scientific Research Applications

Synthesis and Reactivity

  • Pyrrolidines, including derivatives like 4-Pyrrolidin-2-ylpyridine, are important in synthesizing various organic compounds with potential biological effects. They are useful in medicine, industry (such as dyes and agrochemicals), and in the synthesis of complex heterocyclic structures. A study highlighted the synthesis of pyrrolidines through [3+2] cycloaddition, emphasizing their importance in organic chemistry and potential applications in various fields (Żmigrodzka et al., 2022).

Biomedical Research

  • Pyrrolidines are components of pyrrolidine nucleic acids, playing a role in the synthesis of chiral, positively charged DNA analogues. They have been investigated for their binding properties with complementary DNA/RNA sequences, which is significant in genetic research and potential therapeutic applications (Kumar et al., 2001).

Medicinal Chemistry

  • In medicinal chemistry, pyrrolidines serve as a structural motif. They are versatile for synthesizing various stereoisomers, contributing significantly to the development of enantioselective compounds. Their synthesis via catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a key process (Adrio & Carretero, 2019).

Agricultural Applications

  • Compounds related to 4-Pyrrolidin-2-ylpyridine are used in agriculture as plant growth retardants. They offer insights into the regulation of terpenoid metabolism concerning phytohormones and sterols, impacting cell division, elongation, and senescence (Grossmann, 1990).

Synthetic Methodologies

  • New methodologies for synthesizing compounds with pyrrolidine structures, including 4-Pyrrolidin-2-ylpyridine derivatives, have been explored. These methods are crucial in creating intermediates for developing anticancer drugs and other pharmaceutical agents (Zhang et al., 2018).

Safety And Hazards

4-Pyrrolidin-2-ylpyridine is classified as Acute Tox. 3 Oral according to the GHS classification . It’s recommended to handle it with care and follow safety precautions .

Future Directions

The pyrrolidine ring is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions of 4-Pyrrolidin-2-ylpyridine research could involve exploring its potential applications in various fields of research and industry.

properties

IUPAC Name

4-pyrrolidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-9(11-5-1)8-3-6-10-7-4-8/h3-4,6-7,9,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGNPIOGJLCICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378004, DTXSID901305418
Record name 4-pyrrolidin-2-ylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-4-(2-Pyrrolidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901305418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyrrolidin-2-ylpyridine

CAS RN

130343-15-6, 128562-25-4
Record name (-)-4-(2-Pyrrolidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130343-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-pyrrolidin-2-ylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-4-(2-Pyrrolidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901305418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(pyrrolidin-2-yl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JS Scott, SS Bowker, J Deschoolmeester… - Journal of medicinal …, 2012 - ACS Publications
… 7g was prepared according to the procedure of 7b from 4-pyrrolidin-2-ylpyridine in 62% yield. H NMR (400 MHz, DMSO-d 6 , mixture of rotamers in a 2:1 ratio) δ 0.97 (3H, dt), 1.51–1.99 …
Number of citations: 51 pubs.acs.org

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